5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine
Description
Properties
CAS No. |
1357087-31-0 |
|---|---|
Molecular Formula |
C8H8Cl2N4 |
Molecular Weight |
231.08 g/mol |
IUPAC Name |
5,7-dichloro-2-propylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H8Cl2N4/c1-2-3-14-4-5-6(13-14)7(9)12-8(10)11-5/h4H,2-3H2,1H3 |
InChI Key |
ZOVVYMBBSYYSFC-UHFFFAOYSA-N |
SMILES |
CCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl |
Canonical SMILES |
CCCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of the compound 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation. The compound exerts its inhibitory effect by fitting into the CDK2 active site through essential hydrogen bonding with Leu83.
Biochemical Pathways
The action of this compound affects the CDK2/cyclin A2 pathway. CDK2, when complexed with cyclin A2, regulates the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound disrupts this transition, leading to cell cycle arrest.
Result of Action
The result of the action of this compound is the significant inhibition of cell proliferation. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively).
Biochemical Analysis
Biochemical Properties
5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can lead to alterations in cellular signaling pathways, affecting various cellular functions. Additionally, this compound can bind to specific proteins, modulating their activity and influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing the transfer of phosphate groups to substrate molecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained alterations in cellular signaling pathways and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level is required to achieve a measurable impact on biochemical and cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, it can inhibit the activity of kinases involved in glycolysis, affecting the overall energy production within cells. Additionally, this compound can interact with cofactors such as ATP, influencing their availability and utilization in metabolic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach its target sites within cells. Additionally, this compound can bind to specific proteins, facilitating its distribution and localization within different cellular compartments. The accumulation of this compound in specific tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Additionally, this compound can be targeted to mitochondria, affecting cellular metabolism and energy production.
Biological Activity
5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine (CAS No. 1823331-38-9) is an organic compound notable for its biological activity, particularly as a potential anticancer agent. This compound has garnered attention due to its ability to inhibit Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle regulation.
- Molecular Formula : C7H6Cl2N4
- Molecular Weight : 217.06 g/mol
- IUPAC Name : this compound
- Purity : 97%
The compound features a pyrazolo[4,3-d]pyrimidine core structure, which is known for its diverse biological activities.
Target Enzyme: CDK2
This compound primarily targets CDK2 by mimicking the structure of Adenosine Triphosphate (ATP). This interaction inhibits CDK2's activity, disrupting the normal cell cycle and potentially leading to apoptosis in cancer cells .
Biochemical Pathways
By inhibiting CDK2, the compound affects various signaling pathways involved in cell proliferation and survival. This inhibition has been linked to significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Cytotoxicity Studies
Research indicates that this compound exhibits substantial cytotoxic activity across various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect on Cell Cycle | Apoptosis Induction |
|---|---|---|---|
| MCF-7 | 5.0 | G1/S phase arrest | Yes |
| HCT-116 | 6.5 | G2/M phase arrest | Yes |
| MDA-MB-468 | 4.0 | S phase arrest | Yes |
These findings suggest that the compound not only inhibits cell growth but also induces programmed cell death through apoptosis .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as an anticancer agent:
- Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with this compound resulted in significant tumor growth inhibition and enhanced apoptosis compared to control groups .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of CDK2, confirming its role as a competitive inhibitor .
- Comparative Analysis : When compared to similar compounds such as 5,7-dichloro-2-methyl derivatives, the ethyl-substituted variant showed enhanced selectivity and potency against CDK2 .
Scientific Research Applications
Basic Information
- IUPAC Name : 5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine
- Molecular Formula : C7H6Cl2N4
- Molecular Weight : 217.06 g/mol
- CAS Number : 1823331-38-9
- Appearance : Solid, clear
- Purity : ≥ 97%
Structural Characteristics
The compound features a pyrazolo[4,3-d]pyrimidine core with two chlorine substituents at the 5 and 7 positions and an ethyl group at the 2 position. This specific substitution pattern contributes to its unique chemical reactivity and biological activity.
Cancer Therapeutics
Research indicates that this compound exhibits potent anti-cancer properties through its CDK2 inhibition. Several studies have reported:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.4 | Growth inhibition |
| HCT-116 | 3.8 | Induction of apoptosis |
These findings suggest that this compound could be developed into a therapeutic agent for treating various cancers .
Enzyme Inhibition Studies
Beyond CDK2, this compound is being investigated for its potential to inhibit other enzymes involved in cellular signaling pathways. Preliminary studies have shown promise in inhibiting kinases associated with inflammatory responses and metabolic disorders .
Synthesis and Industrial Applications
This compound serves as an intermediate in the synthesis of more complex organic molecules. The synthetic route typically involves:
- Reaction of pyrazolo[4,3-d]pyrimidine with ethylene dibromide.
- Treatment with hydrogen chloride gas in dichloromethane.
This method is scalable for industrial production while maintaining high yields and purity .
Study 1: In Vitro Analysis of Anticancer Activity
A study conducted on the effects of this compound on MCF-7 cells revealed that treatment with the compound led to:
- Increased apoptotic markers.
- Decreased proliferation rates.
The results indicate that the compound effectively induces apoptosis through CDK2 inhibition .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound showed:
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| CDK2 | 85% |
| Other Kinases | Varies (up to 60%) |
These findings highlight its potential as a multi-target inhibitor in therapeutic applications .
Comparison with Similar Compounds
Chemical Structure :
- Molecular formula: C₇H₆Cl₂N₄ (derived from CAS 1823331-38-9, ).
- Substituents: Two chlorine atoms at positions 5 and 7, and an ethyl group at position 2 of the pyrazolo[4,3-d]pyrimidine scaffold (Figure 1, ).
- Key features: The dichloro substitution enhances electrophilicity, while the ethyl group contributes to lipophilicity and steric bulk.
Physicochemical Properties :
- No direct experimental data (e.g., log P, solubility) is provided in the evidence, but computational insights from related compounds suggest: Clog P: Likely higher than -0.1 (analogues with methyl or hydroxyl groups exhibit Clog P < -0.1, limiting bioavailability; ). Dipole moment: Estimated between 3.100 D and 8.420 D, based on similar pyrazolo-pyrimidines (). HOMO-LUMO gap: Narrow range (~1.437 kcal/mol), indicating similar reactivity and stability to analogues ().
Structural and Functional Comparison with Analogues
Table 1: Key Structural and Electronic Differences
Key Comparisons:
Substituent Effects on Reactivity: Chlorine atoms: Increase electrophilicity compared to methylsulfonyl () or hydroxyl groups (). Ethyl vs.
Electronic Properties :
Comparison with Analogues :
- Acyclonucleosides () : Synthesized via alkylation with hydroxyethyl chains, yielding low-melting solids (150–175°C). The target compound’s ethyl group may improve synthetic yield compared to bulky chains (e.g., 4% yield for compound 5).
- Carboxylate derivatives () : Introduced via esterification, resulting in higher polarity (pKa 2.54) vs. the neutral ethyl group in the target compound.
Anticancer Activity :
- The dichloro substitution in the target compound may enhance DNA intercalation or kinase inhibition, but experimental validation is needed.
Antiviral Potential:
Kinase Inhibition :
- The dichloro groups in the target compound may compensate by forming halogen bonds with kinases.
Preparation Methods
Alkylation of Pyrazolo[4,3-d]pyrimidine Core
The introduction of the ethyl group at the 2-position is commonly achieved by alkylation reactions. One reported approach involves reacting the pyrazolo[4,3-d]pyrimidine core with ethylene dibromide under controlled conditions to install the ethyl substituent at the 2-position of the heterocycle.
Chlorination to Install 5,7-Dichloro Substituents
Chlorination at the 5 and 7 positions is a critical step to obtain the dichlorinated derivative. This is typically accomplished using phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction conditions require careful temperature control and reaction time optimization to maximize yield and purity.
Reaction Conditions and Optimization
Industrial and laboratory-scale syntheses optimize parameters such as solvent choice (commonly dichloromethane or similar organic solvents), temperature (ranging from room temperature to reflux), and reagent stoichiometry to achieve high yields and selectivity. Hydrogen chloride gas treatment may be employed post-alkylation to facilitate chlorination and purification steps.
Detailed Preparation Methodology
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation | Pyrazolo[4,3-d]pyrimidine + ethylene dibromide, solvent (e.g., DMF), base, 40–60 °C | 70–85 | Installation of ethyl group at 2-position |
| 2 | Chlorination | Phosphorus oxychloride (POCl3), dichloromethane, reflux or controlled heating | 60–75 | Introduction of chlorine atoms at 5 and 7 positions |
| 3 | Purification | Crystallization or column chromatography | — | Ensures high purity (>95%) |
This synthetic sequence is scalable and reproducible, suitable for both research and industrial production.
Research Findings and Comparative Analysis
While direct literature specifically on this compound is limited, closely related compounds such as 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine have been synthesized using analogous methods. For example, chlorination of dihydroxy-heterocycles with POCl3 followed by nucleophilic substitution has been demonstrated with yields ranging from 60% to 90% depending on substituents and conditions.
The ethyl derivative preparation mirrors these methods, with alkylation preceding chlorination to ensure correct substitution patterns. This stepwise approach allows selective functionalization, critical for downstream derivatization and biological activity tuning.
Chemical Reaction Analysis
Substitution Reactions: The chlorine atoms at positions 5 and 7 are reactive sites for nucleophilic substitution, enabling the synthesis of diverse derivatives by replacing chlorine with amines, alkoxides, or other nucleophiles under mild conditions.
Oxidation/Reduction: Although less common for this compound, oxidation or reduction reactions can modify substituents on the heterocyclic core to generate further functionalized analogs.
Catalysts and Reagents: Palladium-catalyzed Suzuki coupling has been employed in related pyrazolopyrimidine derivatives for further functionalization, indicating potential for cross-coupling reactions post-preparation of the dichlorinated intermediate.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Outcome/Yield | Remarks |
|---|---|---|---|
| Alkylation | Ethylene dibromide, base, solvent | 70–85% | Introduces ethyl group at 2-position |
| Chlorination | POCl3, dichloromethane, heat | 60–75% | Adds chlorine atoms at 5 and 7 positions |
| Purification | Crystallization/column chromatography | Purity >95% | Ensures compound quality for applications |
Q & A
Q. What are the standard synthetic protocols for preparing 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine?
The synthesis typically involves cyclization reactions starting from substituted pyrazole or pyrimidine precursors. For example, heating 4-aminopyrazole-3-carbonitrile with ethyl 5-methylfuran-2-carboximidate hydrochloride and anhydrous ammonium acetate at 120°C in a sealed tube for 2 hours forms the pyrazolo[4,3-d]pyrimidine core. Subsequent chlorination steps introduce the dichloro substituents. Purification often includes recrystallization from solvents like acetonitrile or preparative TLC (CHCl₃/MeOH, 9:1) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen environments (e.g., δ 2.35 ppm for methyl groups in ethyl substituents) .
- Elemental analysis : Validates molecular formula (e.g., C₆H₄Cl₂N₄) and purity .
- IR spectroscopy : Identifies functional groups like NH₂ (br s at ~3300 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
The compound is hygroscopic and degrades under ambient conditions. Stability is maximized at 2–8°C in inert atmospheres (e.g., argon) to prevent oxidation or hydrolysis of labile chlorine substituents .
Advanced Research Questions
Q. What strategies optimize substituent effects on bioactivity in pyrazolo[4,3-d]pyrimidine derivatives?
Substituents at the 2- and 5-positions significantly modulate kinase inhibition. For example:
- 2-Ethyl vs. 2-benzyl : Benzyl groups enhance lipophilicity, improving membrane permeability but may reduce selectivity .
- 5-Heteroaryl substituents : Furan or phenyl rings influence π-π stacking with kinase ATP-binding pockets. Systematic SAR studies using analogs with varied substituents (e.g., 5-methylfuran vs. 5-chlorophenyl) are critical .
Q. How can contradictory data on biological activity be resolved?
Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular context. Mitigation strategies include:
- Standardized assay protocols : Use fixed ATP levels (e.g., 1 μM) and control for off-target effects via counter-screening .
- Structural analogs : Test derivatives with incremental modifications to isolate key pharmacophores .
Q. What computational methods predict binding modes with kinase targets?
- Molecular docking : Aligns the compound’s dichloro and pyrimidine moieties with kinase hinge regions (e.g., EGFR’s Met793). Tools like AutoDock Vina validate interactions .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with IC₅₀ data to guide design .
Q. How does solvent polarity impact reaction yields in heterocyclic ring formation?
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in pyrimidine ring closure by stabilizing intermediates. For example, K₂CO₃ in DMF at 25°C achieves ~70% yield in cyclization steps, while non-polar solvents like toluene reduce efficiency due to poor solubility .
Methodological Guidelines
- Synthetic Optimization : Use sealed-tube reactions for high-temperature steps to prevent volatile reagent loss .
- Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., NOESY for spatial proximity of H-3 and CH₂ protons) .
- Theoretical Frameworks : Link experimental findings to kinase inhibition theories (e.g., competitive ATP binding) to contextualize results .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
